Enantiomeric Excess in Chemoenzymatic Synthesis
The (1R,2R)-enantiomer is obtained with high stereochemical purity through a chemoenzymatic route. While the (1S,2S) enantiomer can also be produced, the process for the (1R,2R)-isomer leverages a specific lipase-catalyzed kinetic resolution of a racemic precursor, yielding the desired (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol with an enantiomeric excess (ee) of ≥98% [1]. This contrasts with alternative synthetic approaches for the cis-isomers or the (1S,2S) enantiomer, which may rely on different resolution agents or less selective catalysts, potentially leading to lower ee values and requiring additional purification steps [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥98% ee for the (1R,2R)-enantiomer |
| Comparator Or Baseline | (1S,2S)-enantiomer via alternative resolution methods; cis-isomers via non-optimal catalysts |
| Quantified Difference | ≥98% ee vs. potentially lower ee requiring additional purification |
| Conditions | Chemoenzymatic kinetic resolution using lipases; N-protected racemic precursor |
Why This Matters
High enantiomeric purity is critical for ensuring reproducible and predictable enantioselectivity in asymmetric catalysis, directly impacting the yield and chiral purity of final pharmaceutical products.
- [1] Recuero, V.; De Gonzalo-Calvo, G.; Brieva, R.; Gotor, V. Chemoenzymatic preparation of enantiopure isomers of 4-aminochroman-3-ol and 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol. Tetrahedron: Asymmetry 2006, 17 (18), 4224–4230. View Source
